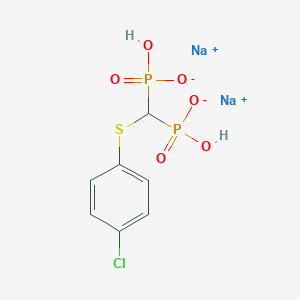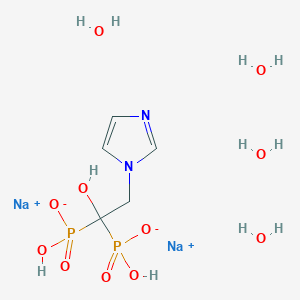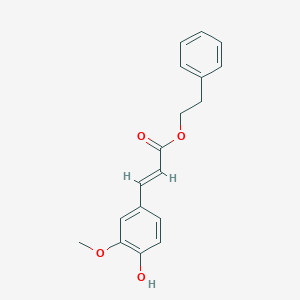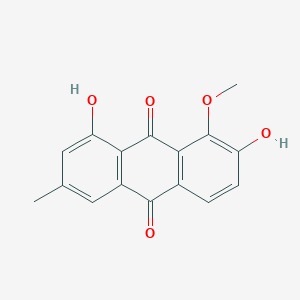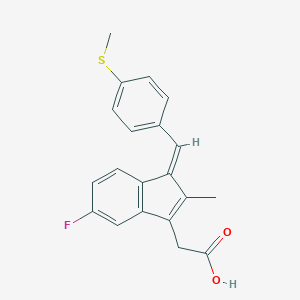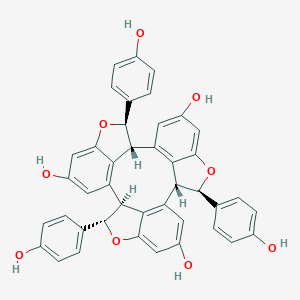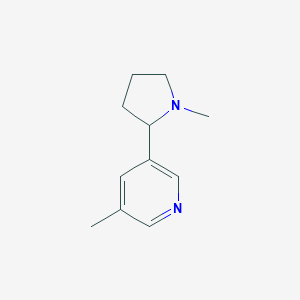
3-Methyl-5-(1-Methylpyrrolidin-2-yl)pyridin
Übersicht
Beschreibung
It is a chiral compound with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol . This compound is well-known for its presence in tobacco and its use in various nicotine replacement therapies.
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying pyridine chemistry and its derivatives.
Biology: Investigated for its effects on the nervous system and its role as a neurotransmitter modulator.
Medicine: Utilized in nicotine replacement therapies to help individuals quit smoking.
Industry: Employed in the production of electronic cigarettes and other nicotine delivery systems.
Wirkmechanismus
Target of Action
The primary target of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine, also known as nicotine, is the nicotinic acetylcholine receptors (nAChR) . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
Nicotine acts as an agonist at the nicotinic acetylcholine receptors . This means it binds to these receptors and activates them. The activation of these receptors leads to the stimulation of neurons .
Result of Action
The activation of neurons by nicotine can have various effects at the molecular and cellular level. For example, in certain contexts, nicotine can block synaptic transmission . This means it can prevent signals from being passed from one neuron to another.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine typically involves the use of 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as starting materials. The reaction proceeds through a series of steps, including esterification, cyclization, and reduction . The reaction conditions often involve the use of strong acids such as concentrated hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine is optimized for high yield and purity. The process involves the use of readily available raw materials and efficient reaction conditions. The final product is often purified through distillation or recrystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Halogenated or nitrated pyridine derivatives.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine is unique due to its specific structure and biological activity. Similar compounds include:
Anabasine: Another alkaloid found in tobacco, but with a different structure and lower potency.
Cytisine: A plant-based alkaloid used in smoking cessation therapies, structurally similar but with distinct pharmacological properties.
These compounds share some pharmacological effects with 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine but differ in their chemical structures and specific interactions with biological targets.
Eigenschaften
IUPAC Name |
3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-6-10(8-12-7-9)11-4-3-5-13(11)2/h6-8,11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPLPODBERCBRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2CCCN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404991 | |
| Record name | 3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82111-06-6 | |
| Record name | 3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



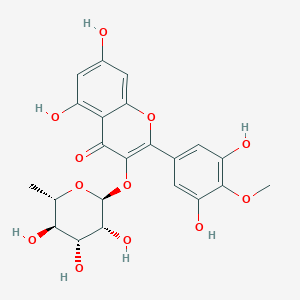
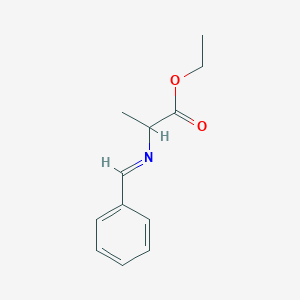

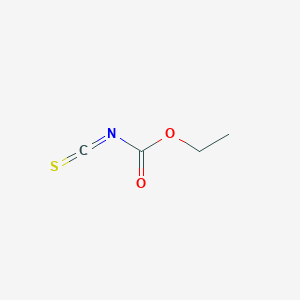
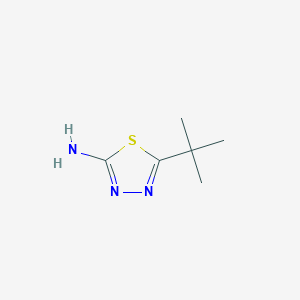
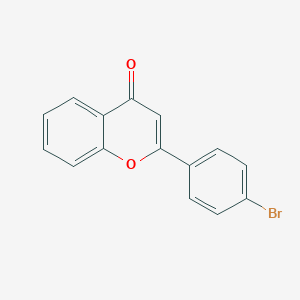
![(2R)-METHYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2-METHYLPROPIONATE](/img/structure/B15488.png)
